molecular formula C9H10BrNO B2857120 4-(bromomethyl)-N-methylbenzamide CAS No. 118507-18-9

4-(bromomethyl)-N-methylbenzamide

Cat. No.: B2857120
CAS No.: 118507-18-9
M. Wt: 228.089
InChI Key: DEZOBYZCLMFHLC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-N-methylbenzamide is a benzamide derivative featuring a bromomethyl (–CH₂Br) group at the para position of the benzene ring and an N-methyl (–NCH₃) substituent on the amide nitrogen. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactive bromomethyl group, which facilitates nucleophilic substitution reactions. Its applications span pharmaceutical intermediates, polymer chemistry, and materials science .

Properties

IUPAC Name

4-(bromomethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZOBYZCLMFHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-N-methylbenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method starts with the bromination of toluene derivatives to introduce the bromomethyl group. This can be achieved using bromine in the presence of a radical initiator under controlled conditions . The resulting bromomethyl derivative is then subjected to amide formation with N-methylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-N-methylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

4-(Bromomethyl)-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N-methylbenzamide depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

4-Bromo-N-methylbenzamide

  • Structure : Lacks the methylene bridge, with a bromine atom directly attached to the benzene ring.
  • Reactivity : The bromine substituent is inert in alkylation but participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to its aryl halide nature.
  • Applications : Used in palladium-catalyzed reactions to construct biaryl systems, common in drug discovery .

4-(Chloromethyl)-N-methylbenzamide

  • Structure : Chlorine replaces bromine in the methylene group.
  • Reactivity : The weaker leaving-group ability of chlorine reduces alkylation efficiency compared to the bromo analog. Reactions often require higher temperatures or catalysts.
  • Applications: Less prevalent in synthesis but serves as a cost-effective alternative in non-demanding conditions .

N-Methyl-4-methylbenzamide

  • Structure : Contains a methyl (–CH₃) group instead of bromomethyl.
  • Reactivity : Lacks a leaving group, rendering it unreactive in alkylation. Primarily a structural analog for mechanistic studies.
  • Applications : Used as a control in reactivity assays or solubility studies .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

  • Structure: Features a nitro (–NO₂) and methoxy (–OMe) group on the aniline moiety.
  • Reactivity : The electron-withdrawing nitro group enhances electrophilicity, altering reaction pathways.
  • Applications : Investigated for anticancer and anti-Alzheimer activities due to its electronic profile .

4-(Aminomethyl)-N-methylbenzamide

  • Structure : Substitutes bromine with an amine (–NH₂) group.
  • Reactivity: The polar aminomethyl group enhances hydrophilicity, favoring solubility in aqueous systems.
  • Applications: Potential use in prodrug design or as a building block for water-soluble polymers .

Comparative Data Table

Compound Substituents Reactivity (Alkylation) Solubility in Polar Solvents Key Applications
4-(Bromomethyl)-N-methylbenzamide –CH₂Br, –NCH₃ High Moderate Drug intermediates, Polymers
4-Bromo-N-methylbenzamide –Br, –NCH₃ Low Low Cross-coupling reactions
4-(Chloromethyl)-N-methylbenzamide –CH₂Cl, –NCH₃ Moderate Moderate Cost-sensitive alkylation
4MNB –Br, –NO₂, –OMe, –NCH₃ Variable Low Medicinal chemistry
4-(Aminomethyl)-N-methylbenzamide –CH₂NH₂, –NCH₃ Low High Prodrugs, Hydrogels

Biological Activity

4-(Bromomethyl)-N-methylbenzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C9H10BrNC_{9}H_{10}BrN and structural features that include a bromomethyl group and an amide functional group. The presence of bromine enhances the compound's lipophilicity, which may influence its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine substituents can enhance binding affinities, potentially leading to inhibition or activation of various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in cancer cell proliferation and microbial growth.
  • Receptor Interaction : The amide group may facilitate binding to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

These results suggest that the compound could be further explored as a potential therapeutic agent for treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12Induction of apoptosis via caspase activation
A549 (Lung)15Cell cycle arrest at G1 phase
HT-29 (Colon)10Inhibition of HDAC activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against various cancer types.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Ramos-Martín et al. (2020) evaluated the antimicrobial properties of several compounds similar to this compound. The results indicated a promising profile for this compound against resistant strains of bacteria, suggesting its potential as a lead candidate for further development.
  • Investigation into Anticancer Properties : Research published by El-Adl et al. (2023) focused on the anticancer effects of derivatives similar to this compound. The study reported significant cytotoxic effects in vitro, with detailed mechanisms involving apoptosis induction and cell cycle modulation.

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